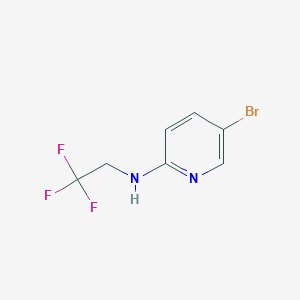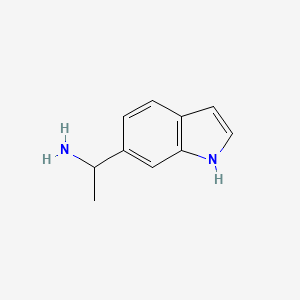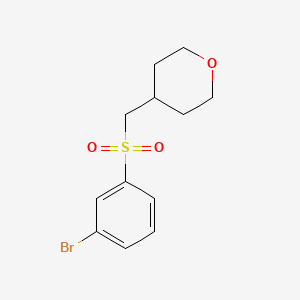![molecular formula C10H9F3N2O3 B12066353 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid under optimized conditions, such as a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57 . The resulting nitro compound is then subjected to further reactions to introduce the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved yields. The use of advanced reactors and optimized parameters ensures the efficient production of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and various other functionalized derivatives that retain the core structure of this compound.
Scientific Research Applications
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The azetidine ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is unique due to the combination of its nitro, trifluoromethyl, and azetidine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high reactivity, stability, and specificity.
Properties
Molecular Formula |
C10H9F3N2O3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-7(15(16)17)3-8(2-6)18-9-4-14-5-9/h1-3,9,14H,4-5H2 |
InChI Key |
CFWHGRGJLIGKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)
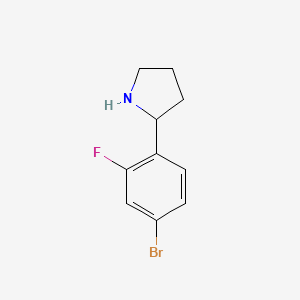

![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
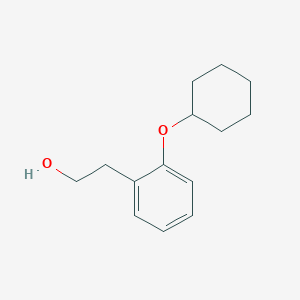
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)

![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)

![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
